4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline ring substituted with a trifluoromethyl group and a hydrazone linkage to a 4-chlorobenzenecarbaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the condensation reaction between 4-chlorobenzenecarbaldehyde and 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoxaline oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets. The hydrazone linkage and the quinoxaline ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- 4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-pyridinyl]hydrazone
Uniqueness
4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine rings. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4/c17-11-7-5-10(6-8-11)9-21-24-15-14(16(18,19)20)22-12-3-1-2-4-13(12)23-15/h1-9H,(H,23,24)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBUTWOQULQQLO-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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